Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibiotic Photodegradation

Application Summary

The compound has been utilized in the development of photocatalysts for antibiotic photodegradation, specifically targeting levofloxacin (LFC) detoxification under visible-light irradiation .

Methods and Experimental Procedures

A bio-transformation process was employed to create a Z-schematic system with the compound, enhancing the photocatalytic activity. The synthesis parameters and experimental variables were optimized to achieve efficient LFC photodegradation .

Results and Outcomes

The optimized system exhibited complete LFC photodegradation within 120 minutes, which was significantly more efficient than other tested photocatalysts. The performance was sustained over successive cycling runs, indicating robustness and potential for practical applications .

Clinical and Biological Analysis

Application Summary

Advancements in analytical techniques using the compound have been reviewed, with a focus on applications relevant to clinical and biological materials, foods, and beverages .

Methods and Experimental Procedures

The review covered a range of techniques, including ICP-MS for single cell and particle measurements, and the use of LIBS, MS, and X-ray for imaging in support of cancer diagnosis and bioanalytical research .

Results and Outcomes

The review highlighted the need for standardization of procedures and the potential for these advanced techniques to provide valuable insights into clinical and biological materials analysis .

Concrete Compressive Strength Prediction

Application Summary

The compound has been applied in the field of artificial neural networks (ANNs) to predict the compressive strength of concrete in existing structures .

Methods and Experimental Procedures

ANNs were trained using ultrasonic pulse velocity and Schmidt rebound hammer test results to estimate concrete compressive strength .

Results and Outcomes

The ANN model demonstrated high accuracy in predicting concrete strength, providing a reliable and robust tool for non-destructive testing of concrete structures .

Drug Delivery Systems

Application Summary

Carboxymethyl cellulose (CMC) hydrogels, which include the compound, have been synthesized for use as drug delivery carriers due to their non-toxicity and biocompatibility .

Methods and Experimental Procedures

The preparation methods of CMC hydrogels were explored, focusing on their functional properties as drug carriers .

Results and Outcomes

The review discussed the potential of CMC hydrogels in various medical applications, emphasizing the importance of future research for the development of diverse applications .

Wound Healing in Diabetic Rats

Application Summary

CMC hydrogels containing the compound have been investigated for their potential in promoting re-epithelization of diabetic wounds in rats .

Methods and Experimental Procedures

The hydrogels were applied to full-thickness excision wounds in diabetic rats, with and without concurrent insulin treatment .

Results and Outcomes

The treatment with CMC hydrogels enhanced wound healing, supported by histopathological examinations showing skin tissue regeneration .

Tissue Engineering and Regenerative Medicine

Application Summary

The compound’s role in the synthesis of hydrogels has been explored for applications in tissue engineering and regenerative medicine .

Methods and Experimental Procedures

The hydrogels’ physical forms and properties were tailored for specific applications in tissue engineering, such as scaffolds for cell growth .

Results and Outcomes

The hydrogels showed promise as mimics of natural tissue, with potential applications in experimental and clinical medicine .

This analysis provides a snapshot of the diverse scientific applications of “CHEMBL302466”, demonstrating its versatility and potential across various fields of research. The detailed descriptions and outcomes highlight the compound’s role in advancing scientific knowledge and practical applications.

Contaminants Removal from Aqueous Medium

Application Summary

The compound has been used in the chemical functionalization of cellulosic materials for the removal of various contaminants from aqueous media.

Methods and Experimental Procedures

The process involves the modification of cellulose surfaces with the compound to enhance adsorption properties for metals, dyes, and drugs in water treatment applications.

Results and Outcomes

This application has shown that the modified cellulose materials can effectively remove a wide range of contaminants, demonstrating its potential for environmental cleanup efforts .

Insecticidal and Cytoprotective Effects

Application Summary

Studies have been conducted on the structural and functional aspects of the compound, particularly its insecticidal non-proteinogenic amino acid analogs and their cytoprotective effects in human cells.

Methods and Experimental Procedures

In vitro studies evaluated the cytotoxicity and protective potential of the compound in renal tubular epithelial cells, focusing on the activity of stress-responsive transcription factors.

Results and Outcomes

The compound was found to activate the antioxidant Nrf2 pathway and demonstrated a protective effect against platinum drug cytotoxicity and environmental copper cytotoxicity .

Structural Analysis of Hydrogels

Application Summary

The compound’s role in the structure of hydrogels, such as sodium carboxymethyl cellulose, has been analyzed to understand its properties and applications.

Methods and Experimental Procedures

Small-angle neutron scattering (SANS) techniques were used to study the molecular dissolution and conformation of the hydrogels in aqueous solutions.

Results and Outcomes

The analysis provided insights into the cross-sectional radius of the chain and the scaling properties of the hydrogels, which are crucial for their use in various industrial and medical applications .

These additional applications further illustrate the versatility of “CHEMBL302466” in a wide range of scientific fields, from environmental chemistry to material science, showcasing its potential in both research and practical applications.

Antibiotic Photodegradation Enhancement

Application Summary

The compound has been used to enhance the photocatalytic degradation of antibiotics, such as levofloxacin, under visible-light irradiation .

Methods and Experimental Procedures

A bio-transformation process involving ZnMn2O4 was employed to create a Z-schematic system with the compound, which facilitated efficient charge transfer and increased surface area for photocatalysis .

Results and Outcomes

The system demonstrated complete degradation of levofloxacin within 120 minutes, outperforming other photocatalysts and showing potential for pharmaceutical wastewater treatment .

Clinical and Biological Materials Analysis

Methods and Experimental Procedures

The review covered techniques like ICP-MS for single cell and particle measurements, and the use of LIBS, MS, and X-ray for imaging in support of cancer diagnosis and bioanalytical research .

Results and Outcomes

The review emphasized the need for standardization of procedures and the potential for these advanced techniques to provide valuable insights into clinical and biological materials analysis .

Microbially Induced Calcium Carbonate Precipitation (MICP)

Application Summary

The compound has been explored for its role in MICP, an in situ biotechnology with potential for addressing soil contamination, land desertification, and concrete cracking .

Methods and Experimental Procedures

MICP utilizes microorganisms to induce carbonate precipitation, which can strengthen soil and concrete structures .

Results and Outcomes

MICP presents a cost-effective and environmentally friendly approach with high potential for sustainable economic and societal development .

Eigenschaften

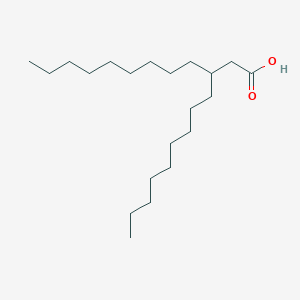

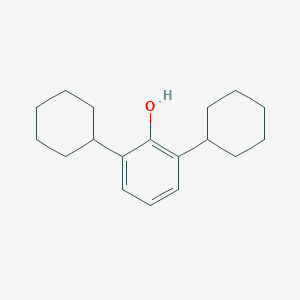

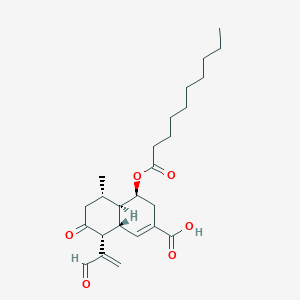

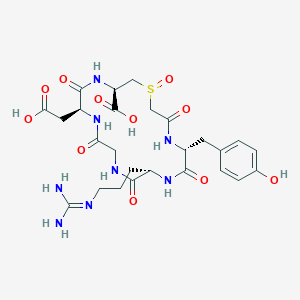

IUPAC Name |

(3R,6S,12S,15R)-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1λ4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXRDQJVBMEHPP-OREKCURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N8O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931752 | |

| Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6S,12S,15R)-6-(Carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1lambda4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid | |

CAS RN |

143120-27-8 | |

| Record name | G 4120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.